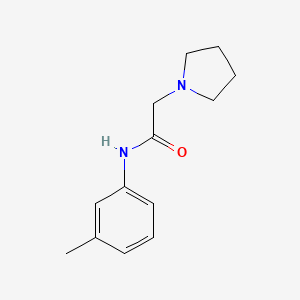
N-(3-methylphenyl)-2-pyrrolidin-1-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-2-pyrrolidin-1-ylacetamide, commonly known as MPAA, is a chemical compound that has been extensively studied for its potential use in scientific research. MPAA belongs to the class of compounds known as pyrrolidinyl amides, which are known to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of MPAA is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters, as well as by inhibiting the activity of certain enzymes and receptors in the brain. This results in a reduction in the production and release of certain inflammatory mediators, as well as an increase in the activity of certain anti-inflammatory pathways.
Biochemical and Physiological Effects:
MPAA has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production and release of certain inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the development of inflammation and pain. In addition, MPAA has been found to increase the activity of certain anti-inflammatory pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of immune responses.
実験室実験の利点と制限
MPAA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. In addition, it has been shown to be relatively safe and well-tolerated in animal studies. However, there are also some limitations to the use of MPAA in lab experiments. For example, it may exhibit different effects in different animal models, and its effects may be influenced by factors such as dose, route of administration, and duration of treatment.
将来の方向性
There are several future directions for research on MPAA. One area of interest is the development of novel synthetic analogs of MPAA that exhibit enhanced biological activity and selectivity. Another area of interest is the investigation of the potential use of MPAA in the treatment of various neurological and psychiatric disorders, such as epilepsy, depression, and anxiety. Finally, further studies are needed to elucidate the exact mechanism of action of MPAA and to identify its molecular targets in the brain.
合成法
The synthesis of MPAA involves the reaction of 3-methylbenzoyl chloride with pyrrolidine and acetic acid. The reaction is typically carried out under anhydrous conditions and requires the use of a suitable catalyst. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
科学的研究の応用
MPAA has been studied extensively for its potential use in scientific research. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. In addition, MPAA has been found to modulate the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
特性
IUPAC Name |
N-(3-methylphenyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11-5-4-6-12(9-11)14-13(16)10-15-7-2-3-8-15/h4-6,9H,2-3,7-8,10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFOATOSSJCREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-methoxyphenyl)-methylsulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B7636704.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B7636724.png)


![5-[(3,3-dimethylmorpholin-4-yl)methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636741.png)
![ethyl 2,4-dimethyl-5-[(3-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B7636744.png)
![1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7636745.png)
![(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7636748.png)

![N-(4,5-dimethoxy-2-methylphenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide](/img/structure/B7636756.png)
![N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide](/img/structure/B7636765.png)
![[2-[Benzyl(methyl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7636779.png)

![N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7636797.png)